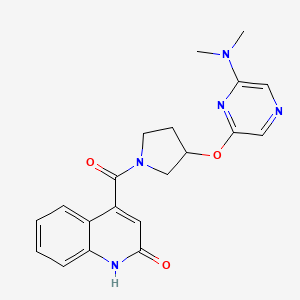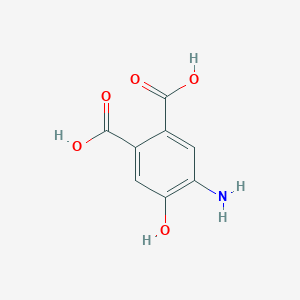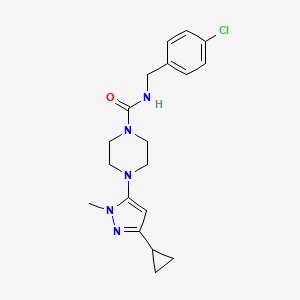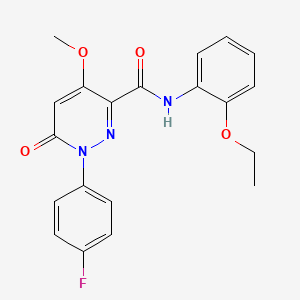![molecular formula C21H25N3O5S B2517890 N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021116-87-9](/img/structure/B2517890.png)
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide" is a structurally complex molecule that is likely to have significant pharmacological properties based on its molecular framework. The presence of a phenylpiperazine moiety suggests potential central nervous system activity, as this structure is commonly found in drugs that target neurotransmitter receptors. The benzo[d][1,3]dioxole group is a bioisostere for phenyl rings and can confer unique physicochemical properties to the molecule. The sulfonyl and carboxamide functionalities indicate the molecule could engage in hydrogen bonding and other polar interactions, which are important for binding to biological targets.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, analogues of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have been synthesized as potent and selective 5-HT(1B/1D) antagonists . These compounds were synthesized through various organic reactions, including amidation and sulfonamide formation, which are likely similar to the steps needed to synthesize the compound . The synthesis of benzamide-based heterocycles has also been reported, involving reactions such as alkylation and cyclocondensation . These methods could potentially be adapted for the synthesis of "N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray analysis . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding its potential interactions with biological targets. The molecular structure influences the compound's reactivity, binding affinity, and overall pharmacological profile.
Chemical Reactions Analysis
Compounds with similar structural features have been shown to participate in various chemical reactions. For example, the reductive amination of chromenones with different substituted aromatic aldehydes has been used to synthesize novel compounds with potential antimicrobial activity . The presence of reactive functional groups such as carboxamide and sulfonyl in the compound of interest suggests that it could undergo similar reactions, which could be utilized to create a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. The log P and log D values, which are measures of a compound's lipophilicity, have been calculated for related compounds, providing insight into their potential bioavailability and distribution within the body . The presence of both polar (sulfonyl, carboxamide) and nonpolar (phenylpiperazine, benzo[d][1,3]dioxole) regions in the molecule suggests it may have amphiphilic properties, which could affect its solubility and membrane permeability.
Applications De Recherche Scientifique
Antimalarial and Antiviral Potential
- Antimalarial Activity: Research has shown that derivatives of N-(phenylsulfonyl)acetamide, which share a structural similarity with the compound , exhibit significant in vitro antimalarial activity. These compounds demonstrate promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and selectivity indexes, making them potential candidates for antimalarial drugs (Fahim & Ismael, 2021).
- COVID-19 Drug Potential: The same study also explored the utility of these sulfonamides against SARS-CoV-2 (COVID-19), using molecular docking studies. The results indicated a small energy affinity against key COVID-19 proteins, suggesting a potential role in COVID-19 treatment (Fahim & Ismael, 2021).
Antimicrobial Activities
- Antibacterial and Antifungal Properties: A study on benzoxazole derivatives, which are structurally related to the compound of interest, revealed promising antibacterial activity against specific bacterial strains. These findings suggest potential applications of similar compounds in antibacterial therapies (Temiz-Arpaci et al., 2021).
Anticancer Applications
- Cytotoxic Activity Against Cancer Cells: Research on phenylaminosulfanyl-1,4-naphthoquinone derivatives, which are structurally akin to the compound , has demonstrated potent cytotoxic activity against several human cancer cell lines. This indicates potential applications in developing anticancer therapies (Ravichandiran et al., 2019).
Molecular Docking and Computational Studies
- Molecular Docking Studies: The compound's close analogs have been subjected to molecular docking studies to explore their interactions with biological targets. This suggests the potential of the compound for similar computational drug design applications (Weng et al., 2011).
Miscellaneous Applications
- Catalytic Activity in Organic Synthesis: Related compounds have been used as catalysts in organic synthesis, indicating possible applications of the compound in synthetic chemistry and material science (Khazaei et al., 2015).
Mécanisme D'action
Target of Action
The primary target of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide interacts with acetylcholinesterase by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cognitive functions .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels. This affects the cholinergic neurotransmission pathway, which is involved in learning and memory processes .
Pharmacokinetics
The compound’s ability to inhibit acetylcholinesterase suggests it can cross the blood-brain barrier and interact with its target in the brain .
Result of Action
The inhibition of acetylcholinesterase by N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide results in increased acetylcholine levels. This can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .
Propriétés
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21(17-7-8-19-20(15-17)29-16-28-19)22-9-4-14-30(26,27)24-12-10-23(11-13-24)18-5-2-1-3-6-18/h1-3,5-8,15H,4,9-14,16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECRJZFCGNFWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)
![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)
![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)






![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)
![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)
![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)

